molecular formula C16H24N2O4S B4490574 3-(MORPHOLINE-4-SULFONYL)-N-(PENTAN-2-YL)BENZAMIDE

3-(MORPHOLINE-4-SULFONYL)-N-(PENTAN-2-YL)BENZAMIDE

Cat. No.: B4490574
M. Wt: 340.4 g/mol
InChI Key: NJZGESYQFYJXTH-UHFFFAOYSA-N
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Description

3-(MORPHOLINE-4-SULFONYL)-N-(PENTAN-2-YL)BENZAMIDE is a synthetic organic compound that features a morpholine ring, a sulfonyl group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(MORPHOLINE-4-SULFONYL)-N-(PENTAN-2-YL)BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting a substituted benzoyl chloride with an appropriate amine.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions.

    Sulfonylation: The sulfonyl group is typically introduced using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring.

    Reduction: Reduction reactions could target the sulfonyl group or the benzamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Conditions vary depending on the specific substitution but often involve catalysts or specific solvents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

3-(MORPHOLINE-4-SULFONYL)-N-(PENTAN-2-YL)BENZAMIDE may have applications in:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for therapeutic potential, possibly as an enzyme inhibitor.

    Industry: Could be used in the development of new materials or as a specialty chemical.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(PENTAN-2-YL)BENZAMIDE: Lacks the morpholine and sulfonyl groups.

    3-(MORPHOLINE-4-SULFONYL)BENZAMIDE: Lacks the pentan-2-yl group.

Uniqueness

The presence of both the morpholine ring and the sulfonyl group in 3-(MORPHOLINE-4-SULFONYL)-N-(PENTAN-2-YL)BENZAMIDE may confer unique chemical properties and biological activities compared to similar compounds.

Properties

IUPAC Name

3-morpholin-4-ylsulfonyl-N-pentan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-3-5-13(2)17-16(19)14-6-4-7-15(12-14)23(20,21)18-8-10-22-11-9-18/h4,6-7,12-13H,3,5,8-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZGESYQFYJXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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